Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of a heptanoate ester group and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The dichlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(3,4-dichlorophenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Shares the dichlorophenyl moiety but differs in the functional groups attached.
3,4-Dichlorophenylhydrazine hydrochloride: Contains the same dichlorophenyl group but is a hydrazine derivative.
Uniqueness: Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate is unique due to its specific ester and keto functionalities, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXULCKRRXRQIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645691 |
Source
|
Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-78-8 |
Source
|
Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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